molecular formula C13H10N2O3S B8484226 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide

1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide

Cat. No.: B8484226
M. Wt: 274.30 g/mol
InChI Key: URRKQHXKXUDNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a benzenesulfonyl group attached

Preparation Methods

The synthesis of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide typically involves multi-step organic synthesis. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide undergoes various chemical reactions, including:

Scientific Research Applications

1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity by binding to active sites or allosteric sites. The pathways involved often include signal transduction pathways that regulate cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 5-oxide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-oxidopyrrolo[3,2-c]pyridin-5-ium

InChI

InChI=1S/C13H10N2O3S/c16-14-8-7-13-11(10-14)6-9-15(13)19(17,18)12-4-2-1-3-5-12/h1-10H

InChI Key

URRKQHXKXUDNGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C[N+](=C3)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL round-bottomed flask was charged with a solution of 1-benzenesulfonyl-1H-pyrrolo[3,2-c]pyridine (0.6 g, 2.3 mmol) in dioxane (20 mL). To the resultant solution was added mCPBA (0.6 g, 3.45 mmol) and the mixture was stirred at room temperature for 30 min. The reaction mixture was concentrated in vacuo then the residue was dissolved in DCM (50 mL), and washed successively with aqueous sodium sulfite solution, aqueous sodium bicarbonate solution and brine. The organic layer was isolated then dried (Na2SO4) and concentrated in vacuo to give the title compound as a white solid (0.6 g, 95%). 1HNMR (DMSO, 300 MHz): δ 8.61 (dd, J=1.8, 0.7 Hz, 1 H); 8.13 (dd, J=7.2, 1.8 Hz, 1 H); 8.09-8.04 (m, 2 H); 8.01 (d, J=3.7 Hz, 1 H); 7.92 (d, J=7.2 Hz, 1 H); 7.80-7.73 (m, 1 H); 7.69-7.61 (m, 2 H); 6.83 (dd, J=3.7, 0.8 Hz, 1 H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Two
Yield
95%

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